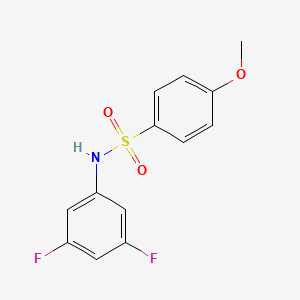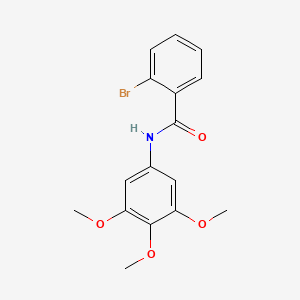
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. This compound belongs to the class of piperazinecarboxamides, which have been extensively researched due to their diverse biological activities.
Mecanismo De Acción
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide exerts its effects by binding to the ATP-binding site of BTK and other kinases, thereby inhibiting their activity. This leads to downstream effects on various signaling pathways, including the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B cells. Inhibition of BTK has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have a potent inhibitory effect on the proliferation of various cancer cell lines, including those derived from lymphoma, leukemia, and multiple myeloma. It has also been shown to inhibit the activation of B cells and T cells, which are key players in autoimmune diseases. In addition, 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is its specificity for BTK and other kinases, which reduces the risk of off-target effects. In addition, it has been shown to be effective at low concentrations, making it a potentially useful tool for studying kinase signaling pathways in vitro. However, one limitation of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of combination therapies that target multiple kinases simultaneously, in order to achieve synergistic effects and reduce the risk of resistance. Another area of interest is the use of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, in order to enhance the immune response against cancer cells. Finally, there is also interest in exploring the potential use of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in other autoimmune diseases, such as rheumatoid arthritis and lupus.
Aplicaciones Científicas De Investigación
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, where it has shown promising results. In particular, it has been shown to inhibit the activity of several kinases that play a key role in cell proliferation, survival, and differentiation. These include BTK, ITK, TEC, and BMX, which are all members of the Tec family of kinases.
Propiedades
IUPAC Name |
4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-4-2-5-14(12-13)18-17(22)20-9-7-19(8-10-20)16(21)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOJUXVNJNYFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-methoxybenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4238900.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide](/img/structure/B4238907.png)
![N-butyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4238922.png)
![4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4238929.png)
![5'-methyl-7'-phenyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B4238943.png)

![1-benzoyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4238951.png)



![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate](/img/structure/B4238964.png)
